molecular formula C23H19FN2O3S2 B2965910 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941907-35-3

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2965910
CAS No.: 941907-35-3
M. Wt: 454.53
InChI Key: CJIVVZDFPMEBNU-UHFFFAOYSA-N
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Description

The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide features a benzothiazole core fused to a phenyl group, substituted at the nitrogen atom with a butanamide chain containing a 4-fluorophenylsulfonyl moiety. This structure combines the electron-withdrawing sulfonyl group with the aromatic benzothiazole system, which is known for its bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIVVZDFPMEBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the phenyl group: This step involves the coupling of the benzo[d]thiazole core with a phenyl halide using a palladium-catalyzed cross-coupling reaction.

    Introduction of the butanamide moiety: This can be done by reacting the intermediate with a butanoyl chloride in the presence of a base.

    Sulfonylation with the fluorophenyl group: The final step involves the sulfonylation of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound could be used in studies involving cell signaling pathways, protein interactions, and other biological processes.

    Materials Science: It may be explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.

    Industry: The compound could be used in the synthesis of other complex molecules or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The benzo[d]thiazole moiety could play a crucial role in binding to the target, while the sulfonyl and butanamide groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Modifications in Benzothiazole Derivatives

Key Substituent Variations

The following compounds share structural motifs with the target molecule but differ in substituents or backbone design:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Spectral Data (IR/NMR)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q) Benzothiazole-phenyl 4-Methoxybenzamide C21H16N2O2S 360.43 1H NMR: δ 8.10–7.20 (aromatic protons)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r) Benzothiazole-phenyl 4-Chlorobenzamide C20H13ClN2OS 364.85 1H NMR: δ 8.30–7.40 (aromatic protons)
4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide Benzothiazole (nitro/methoxy-substituted) 4-Fluorophenylsulfonyl butanamide C18H16FN3O6S2 453.5 IR: νC=O at ~1680 cm⁻¹; 1H NMR: δ 8.20–6.80
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide Thiazole-thiophene 4-Fluorophenylsulfonyl butanamide C17H14BrFN2O3S3 489.4 HRMS: m/z 489.4 (calculated)

Key Observations :

  • Benzamide vs. Butanamide : Derivatives with benzamide substituents (e.g., 3q, 3r) lack the sulfonyl group, reducing their polarity compared to the target compound .
  • Substituent Position : Nitro and methoxy groups on the benzothiazole ring (as in ) alter electronic properties and solubility, whereas the target compound’s phenyl-benzothiazole fusion may enhance aromatic stacking interactions.

Spectral and Analytical Data

IR and NMR Trends
  • C=O and S=O Stretching : The target compound’s IR spectrum would likely show νC=O at ~1680 cm⁻¹ and νS=O at ~1250 cm⁻¹, consistent with sulfonyl-containing analogs ().
  • 1H NMR : Aromatic protons in the benzothiazole-phenyl system (δ 7.2–8.3) and fluorophenyl group (δ 6.8–7.1) would dominate, with butanamide chain protons appearing at δ 2.5–3.5 ().

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a sulfonamide group, and a fluorophenyl substituent, which contribute to its biological activity. The molecular formula is C23H19FN2O3SC_{23}H_{19}FN_2O_3S with a molecular weight of 454.5 g/mol. Its structure can be represented as follows:

N 2 benzo d thiazol 2 yl phenyl 4 4 fluorophenyl sulfonyl butanamide\text{N 2 benzo d thiazol 2 yl phenyl 4 4 fluorophenyl sulfonyl butanamide}

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

A study evaluated the activity of similar compounds against A-431 and Jurkat cell lines, demonstrating that certain substitutions in the phenyl ring enhanced cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated significant antibacterial effects comparable to norfloxacin .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications in the chemical structure affect biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (such as fluorine) on the phenyl ring enhances the compound's potency against target cells.
  • Moiety Contributions : The benzo[d]thiazole moiety plays a vital role in mediating interactions with biological targets, particularly in anticancer activity.
Modification Effect on Activity
Fluorine SubstitutionIncreases potency against cancer cells
Sulfonamide GroupEnhances antimicrobial properties

Case Studies

  • Anticancer Studies : A series of benzothiazole derivatives were synthesized and tested for their anticancer effects. The most active compound exhibited an IC50 value significantly lower than doxorubicin, indicating superior efficacy in inhibiting cell proliferation .
  • Antimicrobial Evaluation : In vitro studies demonstrated that several benzothiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and E. coli, suggesting that modifications to the sulfonamide group could enhance this effect .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl) derivatives, and how are they characterized?

The compound is typically synthesized via Rh-catalyzed C-H amidation or nucleophilic substitution reactions. For example, details the synthesis of six derivatives using Rh catalysis, yielding products with 51–86% efficiency. Key steps include coupling benzo[d]thiazole-containing precursors with sulfonyl or acyl chlorides. Characterization employs:

  • Melting Points : Ranging from 54–197°C (e.g., 159–162°C for 3q).
  • NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • HRMS (ESI) : Validates molecular weights (e.g., [M+H]+ for 3q: 389.1024) .

Q. How can researchers assess the bioactivity of sulfonamide-thiazole derivatives like this compound?

Initial screening involves in vitro assays targeting enzymes or receptors. highlights sulfonamide-thiazoles as bioactive motifs with antimicrobial, anticonvulsant, or kinase-inhibitory properties. Methodologies include:

  • Kinase Inhibition Assays : Measure IC50 values using ATP-binding competition (e.g., SphK1 kinase inhibition in ).
  • Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains.
  • Cellular Uptake Studies : Fluorescence tagging to evaluate membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of benzo[d]thiazole derivatives?

shows yields vary significantly (51–86%) based on substituent steric/electronic effects. Optimization strategies include:

  • Catalyst Tuning : Rhodium vs. palladium catalysts for C-H activation efficiency.
  • Solvent and Temperature : Polar aprotic solvents (DMF, THF) at 80–100°C enhance cyclization ( ).
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. What structural features influence the compound’s pharmacological activity, and how can SAR studies be designed?

demonstrates that sulfonyl group modifications (e.g., methylsulfonyl vs. trifluoromethyl) modulate bioactivity. SAR strategies include:

  • Substituent Scanning : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.
  • Backbone Alterations : Compare butanamide vs. propanamide linkers for conformational flexibility.
  • Crystallography : uses single-crystal X-ray to correlate steric bulk with target binding .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. recommends:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in benzo[d]thiazole).
  • Isotopic Labeling : Confirm fragmentation patterns in HRMS.
  • Control Experiments : Compare with synthesized analogs to validate unexpected peaks .

Q. What methodologies are used to study the compound’s interaction with biochemical targets?

describes using biochemical probes (e.g., fluorescent tags) and computational docking. Techniques include:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to GPCRs or ion channels.
  • Molecular Dynamics Simulations : Analyze sulfonyl group interactions with hydrophobic pockets.
  • Cryo-EM : Resolve binding conformations in enzyme complexes .

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